![molecular formula C13H19ClFN B1531502 4-[(2-Fluorophenyl)methyl]azepane hydrochloride CAS No. 2098002-80-1](/img/structure/B1531502.png)
4-[(2-Fluorophenyl)methyl]azepane hydrochloride
Vue d'ensemble
Description
4-[(2-Fluorophenyl)methyl]azepane hydrochloride is a useful research compound. Its molecular formula is C13H19ClFN and its molecular weight is 243.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
PKB Inhibitors Optimization The optimization of novel azepane derivatives, including structures related to 4-[(2-Fluorophenyl)methyl]azepane hydrochloride, has been studied for their potential as protein kinase B (PKB) inhibitors. These compounds have been designed, synthesized, and evaluated for their inhibitory activity against PKB-alpha and protein kinase A (PKA), highlighting their significance in drug development for diseases where PKB plays a critical role. The research demonstrated that modifications to the lead structure could result in compounds with improved plasma stability and potent inhibitory activity, suggesting their utility in therapeutic applications (Breitenlechner et al., 2004).
Enantioselective Amine Functionalization The enantioselective functionalization of amines, including azepanes, has been explored through palladium-catalyzed C–H arylation of thioamides. This method demonstrates the utility of azepanes as substrates in the development of chiral amines, which are pivotal in asymmetric synthesis and drug discovery. The process showcases the versatility of azepanes in synthesizing bioactive compounds and therapeutic agents, emphasizing their role in medicinal chemistry (Jain et al., 2016).
Hydrogen-Bond Basicity of Secondary Amines Research on the hydrogen-bond basicity scale of secondary amines, including compounds structurally similar to 4-[(2-Fluorophenyl)methyl]azepane, provides insights into their chemical interactions. By understanding the hydrogen-bonding capabilities of these amines, scientists can better predict and manipulate their behavior in various chemical environments, which is crucial for the development of new materials and pharmaceuticals (Graton et al., 2001).
Ionic Liquids and Green Chemistry The synthesis and characterization of azepanium ionic liquids highlight the potential of azepane derivatives in creating new materials with significant applications in green chemistry and sustainable technologies. By transforming azepane into ionic liquids, researchers have opened new pathways for the utilization of these compounds in environmentally friendly solvents, electrolytes, and other applications that require ionic liquids with specific properties (Belhocine et al., 2011).
Fluorination of Azepanes The exploration of the fluorination of azepanes represents an important advancement in the modification of bioactive molecules. Fluorination can significantly alter the physical, chemical, and biological properties of compounds, making this research relevant for the development of new pharmaceuticals and agrochemicals. The study demonstrates the feasibility and efficiency of introducing fluorine atoms into azepane structures, potentially leading to compounds with enhanced activity and stability (Patel & Liu, 2013).
Propriétés
IUPAC Name |
4-[(2-fluorophenyl)methyl]azepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN.ClH/c14-13-6-2-1-5-12(13)10-11-4-3-8-15-9-7-11;/h1-2,5-6,11,15H,3-4,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRAWLLLELHOMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)CC2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




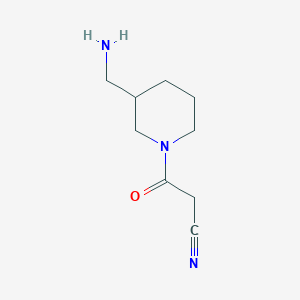
![1-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1531424.png)
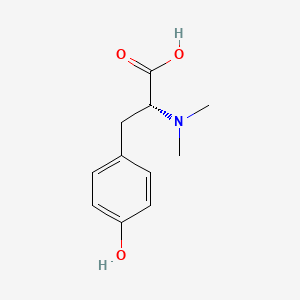
![5-Bromo-3-[(4-methoxybenzyl)thio]-2-pyrazinamine](/img/structure/B1531428.png)
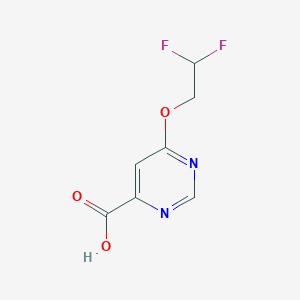
![1-[(Oxolan-3-yl)methyl]piperazin-2-one hydrochloride](/img/structure/B1531432.png)
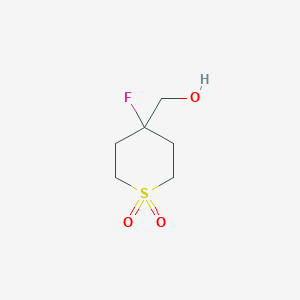
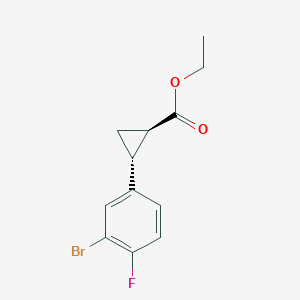
![3-Ethyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1531436.png)
![7-Thia-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1531438.png)
![(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]oxolan-3-ol](/img/structure/B1531440.png)
![(1R,2S)-2-[2-(thiophen-3-yl)ethynyl]cyclopentan-1-ol](/img/structure/B1531442.png)
